2-(6-iodo-2-methyl-3H-inden-1-yl)acetic acid
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Overview
Description
2-(6-iodo-2-methyl-3H-inden-1-yl)acetic acid is an organic compound that belongs to the class of indene derivatives. This compound is characterized by the presence of an iodine atom at the 6th position, a methyl group at the 2nd position, and an acetic acid moiety attached to the 1st position of the indene ring. Indene derivatives are known for their diverse biological activities and are often used in the synthesis of pharmaceuticals and other bioactive molecules.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(6-iodo-2-methyl-3H-inden-1-yl)acetic acid typically involves the iodination of 2-methylindene followed by the introduction of the acetic acid moiety. One common method involves the reaction of 2-methylindene with iodine in the presence of a suitable oxidizing agent to form 6-iodo-2-methylindene. This intermediate is then subjected to a carboxylation reaction to introduce the acetic acid group.
Industrial Production Methods
In an industrial setting, the production of this compound may involve the use of continuous flow reactors to ensure efficient and scalable synthesis. The use of catalysts and optimized reaction conditions can enhance the yield and purity of the final product.
Chemical Reactions Analysis
Types of Reactions
2-(6-iodo-2-methyl-3H-inden-1-yl)acetic acid can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding ketones or carboxylic acids.
Reduction: Reduction reactions can convert the iodine atom to a hydrogen atom, resulting in the formation of 2-methylindene-1-acetic acid.
Substitution: The iodine atom can be substituted with other functional groups, such as hydroxyl, amino, or alkyl groups, through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are commonly used.
Substitution: Nucleophiles such as sodium hydroxide (NaOH) or ammonia (NH₃) can be used for substitution reactions.
Major Products Formed
Oxidation: Formation of ketones or carboxylic acids.
Reduction: Formation of 2-methylindene-1-acetic acid.
Substitution: Formation of various substituted indene derivatives.
Scientific Research Applications
2-(6-iodo-2-methyl-3H-inden-1-yl)acetic acid has several scientific research applications, including:
Chemistry: Used as an intermediate in the synthesis of complex organic molecules and pharmaceuticals.
Biology: Studied for its potential biological activities, including anti-inflammatory and anticancer properties.
Medicine: Investigated for its potential use in drug development and therapeutic applications.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 2-(6-iodo-2-methyl-3H-inden-1-yl)acetic acid involves its interaction with specific molecular targets and pathways. The compound may exert its effects by binding to enzymes or receptors, thereby modulating their activity. For example, it may inhibit certain enzymes involved in inflammatory pathways, leading to anti-inflammatory effects. The exact molecular targets and pathways can vary depending on the specific biological context.
Comparison with Similar Compounds
Similar Compounds
2-methylindene-1-acetic acid: Lacks the iodine atom at the 6th position.
6-iodoindene-1-acetic acid: Lacks the methyl group at the 2nd position.
2-methylindene: Lacks both the iodine atom and the acetic acid moiety.
Uniqueness
2-(6-iodo-2-methyl-3H-inden-1-yl)acetic acid is unique due to the presence of both the iodine atom and the acetic acid moiety, which confer distinct chemical and biological properties. The iodine atom can participate in various substitution reactions, while the acetic acid group enhances the compound’s solubility and reactivity.
Properties
Molecular Formula |
C12H11IO2 |
---|---|
Molecular Weight |
314.12 g/mol |
IUPAC Name |
2-(6-iodo-2-methyl-3H-inden-1-yl)acetic acid |
InChI |
InChI=1S/C12H11IO2/c1-7-4-8-2-3-9(13)5-11(8)10(7)6-12(14)15/h2-3,5H,4,6H2,1H3,(H,14,15) |
InChI Key |
MCVXEMLOIFYIKA-UHFFFAOYSA-N |
Canonical SMILES |
CC1=C(C2=C(C1)C=CC(=C2)I)CC(=O)O |
Origin of Product |
United States |
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